Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its applications in synthetic chemistry, particularly in the synthesis of novel benzimidazoles and other heterocyclic compounds . This compound is characterized by its tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with an aminophenyl group.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.
Biochemical Pathways
As an intermediate in organic synthesis , it could be involved in various biochemical pathways depending on the final products it is used to synthesize.
Pharmacokinetics
As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific context in which it is used.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the final products it is used to synthesize.
Action Environment
As an intermediate in organic synthesis , these aspects would likely be influenced by the specific conditions under which the synthesis reactions are carried out.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the palladium-catalyzed cross-coupling reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of novel benzimidazoles and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: A similar compound with a different substitution pattern on the cyclopropyl ring.
Tert-butyl carbamate: A simpler compound without the aminophenyl and cyclopropyl groups.
Uniqueness
Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in the synthesis of complex molecules make it a valuable compound in research and industry.
Biological Activity
Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C11H16N2O2
- CAS Number: 1027338-34-6
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl structure substituted with an amino group and a phenyl ring. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropylamine: The cyclopropane ring can be synthesized through various methods, including cyclopropanation reactions.
- Carbamate Formation: The reaction of the cyclopropylamine with tert-butyl chloroformate leads to the formation of the carbamate.
- Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
This compound has been investigated for several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
- Anticancer Properties: Research indicates that similar carbamate derivatives can inhibit cancer cell proliferation. The specific pathways affected by this compound are still under investigation, but it may involve apoptosis induction in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes within microbial or cancerous cells.
- Receptor Interaction: There is potential for interaction with neurotransmitter receptors, which could explain any neuroactive properties observed in related compounds.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroactive | Potential modulation of neurotransmitter systems |
Recent Research Highlights
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the amino and cyclopropyl groups significantly influence biological potency .
- Another investigation focused on the pharmacokinetics and bioavailability of this compound, suggesting favorable absorption characteristics that enhance its therapeutic potential .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDASDCWFJWPTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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